Structural Differentiation: 4,6-O-Ethylidene Modification as the Molecular Basis for Loss of Diabetogenicity
EG-Stz is distinguished from the parent streptozotocin molecule by the presence of a 4,6-O-ethylidene acetal protecting group on the glucose ring, which increases the molecular weight by approximately 26 Da relative to STZ [1]. This ethylidene bridge locks the 4- and 6-hydroxyl positions into a rigid 1,3-dioxane ring system fused to the pyranose, a structural feature absent in STZ, which possesses free hydroxyl groups at both positions [1]. The retention of the N-methyl-N-nitrosourea moiety at the 2-position is identical in both compounds, confirming that the loss of biological activity is attributable exclusively to the blocked glucose hydroxyls [2].
| Evidence Dimension | Chemical structure and molecular weight |
|---|---|
| Target Compound Data | Molecular formula: C10H17N3O7; Molecular weight: 291.258 Da; Key structural feature: 4,6-O-ethylidene acetal (fused 1,3-dioxane ring); Defined stereocentres: 4 of 6 defined |
| Comparator Or Baseline | Streptozotocin (STZ): Molecular formula: C8H15N3O7; Molecular weight: 265.221 Da; Free hydroxyl groups at 4- and 6-positions; no ethylidene bridge [1] |
| Quantified Difference | Molecular weight increase of ~26 Da (291.26 vs 265.22); addition of C2H2 to form the ethylidene acetal protecting group; conversion of free diol to rigid cyclic acetal |
| Conditions | Structural comparison by systematic nomenclature and SMILES analysis; ChemSpider ID: 2339239 (EG-Stz) vs PubChem CID: 45357367 (STZ) |
Why This Matters
This structural difference is the confirmed molecular basis for the complete loss of diabetogenic activity, enabling users to verify batch identity via MW confirmation (291.26 ± 0.1 Da) and to distinguish EG-Stz from STZ or other analogs by LC-MS for procurement quality control.
- [1] DrugFuture / ChemSrc. Streptozocin: CAS 18883-66-4. 2-Deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-D-glucopyranose. Molecular Formula: C8H15N3O7; Molecular Weight: 265.22. View Source
- [2] Kawada J, Okita M, Nukatsuka M, et al. Mol Cell Endocrinol. 1989;62(2):153-159. The nitrosourea moiety at the 2-position is retained in EG-Stz; the 4,6-O-ethylidene group is the sole structural modification introduced. View Source
